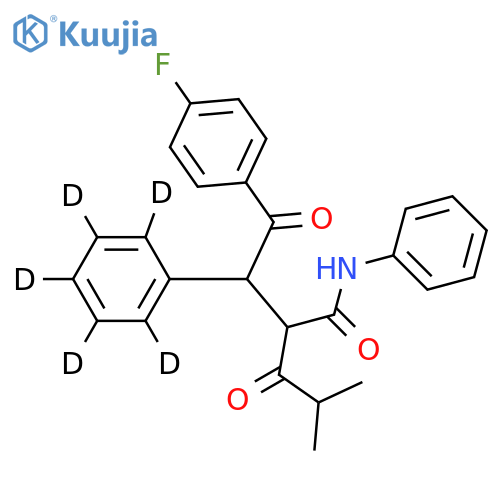Cas no 222412-75-1 (4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-d5-benzenebutanamide)

4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-d5-benzenebutanamide 化学的及び物理的性質
名前と識別子
-
- 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-d5-benzenebutanamide
- 2-[2-(4-fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide
-
- インチ: 1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17,22-23H,1-2H3,(H,28,31)/i3D,5D,6D,9D,10D
- InChIKey: SNPBHOICIJUUFB-BDXWSXJNSA-N
- ほほえんだ: C(NC1=CC=CC=C1)(=O)C(C(C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H])C(C1=CC=C(F)C=C1)=O)C(=O)C(C)C
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 631.4±55.0 °C at 760 mmHg
- フラッシュポイント: 335.6±31.5 °C
- ようかいど: Acetone, Chloroform, Dichloromethane, Ethyl Acetate
- じょうきあつ: 0.0±1.9 mmHg at 25°C
4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-d5-benzenebutanamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-d5-benzenebutanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F593702-1mg |
4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-d5-benzenebutanamide |
222412-75-1 | 1mg |
$ 140.00 | 2022-06-04 | ||
| TRC | F593702-10mg |
4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-d5-benzenebutanamide |
222412-75-1 | 10mg |
$ 1100.00 | 2022-06-04 | ||
| TRC | F593702-500mg |
4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-d5-benzenebutanamide |
222412-75-1 | 500mg |
$2756.00 | 2023-05-18 |
4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-d5-benzenebutanamide 関連文献
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-d5-benzenebutanamideに関する追加情報
4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-d5-benzenebutanamide: A Comprehensive Overview
The compound 4-fluoro is a key feature of this molecule, contributing to its unique chemical properties. This fluorine atom is strategically positioned at the para position of the benzene ring, which can significantly influence the compound's electronic properties and reactivity. The presence of fluorine in aromatic systems is often associated with enhanced stability and bioavailability, making it a desirable feature in pharmaceutical compounds.
The α-(2-methyl-1-oxopropyl) group attached to the benzene ring introduces additional complexity to the molecule. This substituent consists of a methyl group and a ketone functional group, which can participate in various chemical reactions such as nucleophilic additions or reductions. The methyl group adds bulk to the molecule, potentially affecting its solubility and permeability across biological membranes.
The γ-keto group is another critical element of this compound's structure. This ketone functional group can act as an electrophilic site, making it susceptible to nucleophilic attacks by various reagents or biological molecules. The position of this ketone group on the butanamide backbone also plays a role in determining the molecule's conformational flexibility and stability.
The N,β-diphenyl substituents on the butanamide backbone add significant aromatic character to the molecule. These phenyl groups can engage in π–π interactions with other molecules, enhancing the compound's ability to interact with biological targets such as enzymes or receptors. Additionally, the presence of two phenyl groups can increase the molecule's lipophilicity, which is often advantageous in drug design for improving bioavailability.
The d5 designation indicates that this compound contains five deuterium atoms, which are heavier isotopes of hydrogen. The incorporation of deuterium into organic compounds is often used in research settings to study reaction mechanisms or to improve the stability of molecules under certain conditions.
Recent studies have highlighted the potential of benzenebutanamide derivatives in various therapeutic areas. For instance, researchers have explored their roles as inhibitors of certain kinases involved in cancer progression. The combination of fluorine and ketone groups in this compound makes it a promising candidate for further investigation in oncology drug discovery.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions such as Friedel-Crafts acylation and subsequent functional group transformations. The use of deuterated reagents during synthesis allows for precise control over isotopic labeling, which is essential for advanced spectroscopic studies.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of this compound. These methods provide detailed insights into the molecular architecture and help ensure that the final product meets rigorous quality standards.
Looking ahead, the development of 4-fluoro substituted compounds like this one holds great promise for advancing our understanding of molecular interactions at biological interfaces. As research continues to uncover new applications for such molecules, their role in drug discovery and development will undoubtedly expand.
222412-75-1 (4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-d5-benzenebutanamide) 関連製品
- 73724-46-6(Fmoc-Ser-Obzl)
- 1868135-06-1(Sofosbuvir-d)
- 5493-45-8(diglycidyl 1,2-cyclohexanedicarboxylate)
- 1267870-46-1((1-((Tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine)
- 899975-07-6(N-cyclopropyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)
- 2059915-00-1((1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol)
- 1225956-31-9(1,4-Dichloro-2-(difluoromethoxy)benzene)
- 2034527-97-2(N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide)
- 67274-50-4(Acetamide, N-(4-ethylphenyl)-N-hydroxy-)
- 2172483-63-3(5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane)



